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Compound of Interest

Compound Name: Methyl sorbate

Cat. No.: B152928 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl

(2E,4E)-hexa-2,4-dienoate, commonly known as methyl sorbate. It includes tabulated spectral

data for Infrared (IR) Spectroscopy, ¹H and ¹³C Nuclear Magnetic Resonance (NMR)

Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this

data are also provided, along with a standardized workflow for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for methyl sorbate (CAS No: 689-

89-4; Molecular Formula: C₇H₁₀O₂; Molecular Weight: 126.15 g/mol ).

Table 1: Infrared (IR) Spectroscopy Data
The following are characteristic absorption peaks for methyl sorbate. The data is based on

typical values for α,β-unsaturated esters.
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~3030-3010 Medium C-H Stretch C=C-H (vinylic)

~2955, 2850 Medium C-H Stretch -CH₃ (aliphatic)

~1725-1715 Strong C=O Stretch α,β-Unsaturated Ester

~1640, 1615 Medium C=C Stretch Conjugated Diene

~1435 Medium C-H Bend (scissoring) -CH₃

~1270, 1170 Strong C-O Stretch Ester

~995 Strong
=C-H Bend (out-of-

plane)
trans C=C

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR data was acquired in Chloroform-d (CDCl₃) at 400 MHz. Chemical shifts (δ) are

reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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Chemical Shift
(δ) (ppm)

Multiplicity Integration
Coupling
Constant (J)
(Hz)

Assignment

7.26 dd 1H 15.4, 10.0 H-3

6.19 m 1H - H-4 or H-5

6.14 m 1H - H-5 or H-4

5.78 d 1H 15.4 H-2

3.73 s 3H - -OCH₃

1.85 d 3H ~6.0 -CH₃ (at C-5)

[dd = doublet of

doublets, m =

multiplet, d =

doublet, s =

singlet]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data
The following are typical predicted chemical shifts for the carbon atoms in methyl sorbate in

CDCl₃.

Chemical Shift (δ) (ppm) Carbon Atom Assignment

~167.5 C-1 (C=O)

~145.0 C-3 or C-5

~140.0 C-4 or C-2

~129.5 C-5 or C-3

~118.0 C-2 or C-4

~51.5 -OCH₃

~18.5 C-6 (-CH₃)
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Table 4: Mass Spectrometry (MS) Data
The mass spectrum was obtained via Electron Ionization (EI). The table lists the major

fragment ions and their relative abundance.

Mass-to-Charge Ratio
(m/z)

Relative Abundance (%)
Assignment of Ion
Fragment

126 ~50 [M]⁺ (Molecular Ion)

111 ~85 [M - CH₃]⁺

95 ~71 [M - OCH₃]⁺

67 100 (Base Peak) [C₅H₇]⁺

Experimental Protocols
The following sections detail the generalized methodologies for obtaining the spectroscopic

data presented above for a liquid sample like methyl sorbate.

Infrared (IR) Spectroscopy Protocol (Neat Liquid Film)
Sample Preparation: Ensure the methyl sorbate sample is free of water and particulate

matter.

Salt Plate Handling: Clean two potassium bromide (KBr) or sodium chloride (NaCl) salt

plates with a dry solvent (e.g., anhydrous dichloromethane or hexane) and handle only by

the edges to avoid moisture from fingerprints.

Sample Application: Place one to two drops of the neat (undiluted) methyl sorbate liquid

onto the surface of one salt plate.

Film Formation: Place the second salt plate on top of the first and gently rotate to create a

thin, uniform liquid film between the plates.

Data Acquisition:

Place the salt plate assembly into the sample holder of the FTIR spectrometer.
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Collect a background spectrum of the empty spectrometer chamber to subtract

atmospheric H₂O and CO₂ signals.

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-

400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing: Perform a background subtraction and process the resulting transmittance

or absorbance spectrum. Identify and label the major absorption peaks.

Cleaning: Clean the salt plates thoroughly with a dry solvent and store them in a desiccator.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation:

Accurately weigh approximately 10-20 mg of methyl sorbate for ¹H NMR (or 50-100 mg

for ¹³C NMR) into a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing an internal

standard like TMS (0.03% v/v).

Gently vortex or swirl the vial to ensure the sample is completely dissolved.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-

quality 5 mm NMR tube. Avoid introducing any solid particles. The final solution height

should be approximately 4-5 cm.

Instrument Setup:

Insert the NMR tube into a spinner turbine and adjust its depth using a gauge.

Place the assembly into the NMR spectrometer's magnet.

Data Acquisition:

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the

magnetic field.
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Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp,

symmetrical peaks. This can be done manually or automatically.

Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed

(¹H or ¹³C).

Acquisition: Set the appropriate experimental parameters (e.g., pulse angle, acquisition

time, relaxation delay, number of scans) and begin data collection.

Data Processing:

Apply Fourier transformation to the raw free induction decay (FID) signal.

Phase-correct the resulting spectrum.

Calibrate the chemical shift axis using the TMS signal at 0 ppm.

Integrate the peaks (for ¹H NMR) and identify the chemical shifts, multiplicities, and

coupling constants.

Mass Spectrometry (MS) Protocol (Electron Ionization)
Sample Introduction: Introduce a small amount of the volatile methyl sorbate sample into

the mass spectrometer. For a liquid, this is typically done via direct injection into a heated

probe or through the injector of a Gas Chromatography (GC-MS) system.

Ionization (Electron Ionization - EI):

The sample molecules in the gas phase enter the ion source.

A beam of high-energy electrons (typically 70 eV) bombards the molecules.

This bombardment ejects an electron from the molecule, creating a positively charged

molecular ion ([M]⁺).

The excess energy causes the molecular ion to fragment into smaller, characteristic

charged ions.
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Mass Analysis:

The positively charged ions are accelerated out of the ion source and into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

An electron multiplier or similar detector records the abundance of ions at each m/z value.

Data Processing:

The resulting data is plotted as a mass spectrum, showing the relative abundance of each

ion versus its m/z ratio.

Identify the molecular ion peak and the base peak (the most abundant ion), and analyze

the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound such as methyl sorbate.
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1. Sample Preparation

2. Data Acquisition

3. Data Processing

4. Analysis & Interpretation
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Prepare Neat Liquid Film Dissolve in CDCl3
with TMS Prepare for GC Inlet

FTIR Spectrometer NMR Spectrometer
(400 MHz) GC-MS System

Background Subtraction
Peak Identification

Fourier Transform
Phasing & Calibration

Generate Mass Spectrum
Identify Fragments

Identify Functional Groups
(C=O, C=C, C-O)

Assign ¹H & ¹³C Signals
Determine Connectivity

Confirm Molecular Weight
Analyze Fragmentation

Compile Spectroscopic Data
& Confirm Structure

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of Methyl Sorbate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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